2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-(2-ethoxyethoxy)aniline with an appropriate acylating agent to form an intermediate amide.
Introduction of the Cyano Group: The intermediate is then reacted with a cyano-containing reagent, such as 1-cyano-1,2-dimethylpropylamine, under controlled conditions to introduce the cyano group.
Final Coupling: The final step involves coupling the intermediate with acetic anhydride or a similar reagent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular responses.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
- 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propionamide
Uniqueness
Compared to similar compounds, 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-chloro-2-(2-ethoxyethoxy)anilino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-5-24-9-10-25-17-14(19)7-6-8-15(17)21-11-16(23)22-18(4,12-20)13(2)3/h6-8,13,21H,5,9-11H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHGMLFLJIOSDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC=C1Cl)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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